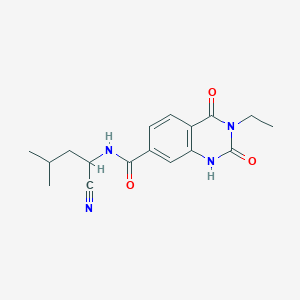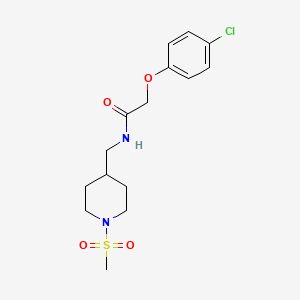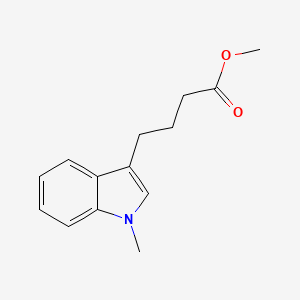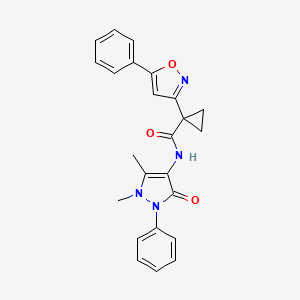
Isopropyl 2-amino-4-methylthiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-amino-4-methylthiazole-5-carboxylate is a chemical compound with the empirical formula C8H12N2O2S . It has a molecular weight of 200.26 . This compound is typically in solid form .
Molecular Structure Analysis
The SMILES string for this compound is O=C(OC©C)C1=C©N=C(N)S1 . The InChI key is NECZLUPCQZMZMC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 200.26 .Wissenschaftliche Forschungsanwendungen
Chemistry and Synthetic Applications
Isopropyl 2-amino-4-methylthiazole-5-carboxylate and related compounds are crucial in the synthesis of non-natural amino acids and other specialized molecules. For example, new bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties have been utilized for palladium-catalyzed C(sp(3))-H bond activation. This process, exemplified by the use of 5-methylisoxazole-3-carboxamide (MICA) on primary amine compounds, enables selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to various γ-substituted non-natural amino acids. The directing group can be removed and recovered under mild conditions, highlighting the method's utility in organic synthesis and medicinal chemistry (Pasunooti et al., 2015).
Anticancer Research
In the realm of anticancer research, derivatives of 2-aminothiazole, such as isopropyl 4-(pyrazin-2-yl)-2-(pyrimidin-2-ylamino)thiazole-5-carboxylate, have been prepared and evaluated for their selectivity and potency against hepatocellular carcinoma (HCC). These compounds, including a specific tri-substituted aminothiazole derivative, have shown significant selectivity and efficacy in reducing the proliferation of liver cancer cells derived directly from patients, demonstrating their potential as therapeutic agents (Lu et al., 2016).
Neurodegenerative Disease Research
Aminothiazoles, including variants like this compound, are being explored as therapeutic leads for neurodegenerative diseases such as prion diseases. Structure-activity studies have improved the potency and physiochemical properties of 2-aminothiazoles, leading to compounds that are orally absorbed and achieve high brain concentrations in animal models. This research signifies a promising direction in the search for effective therapeutics for prion diseases and potentially other neurodegenerative conditions (Gallardo-Godoy et al., 2011).
Wirkmechanismus
Target of Action
This compound is a unique chemical provided to early discovery researchers , and its specific targets may vary depending on the context of its use.
Mode of Action
It’s known that the compound contains a thiazole ring, which is a crucial structural motif in many biologically active compounds . The thiazole ring can interact with various biological targets, influencing their function.
Biochemical Pathways
Thiazole derivatives are known to be involved in a wide range of biological activities , suggesting that this compound could potentially interact with multiple biochemical pathways.
Result of Action
Given the biological significance of thiazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
propan-2-yl 2-amino-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-4(2)12-7(11)6-5(3)10-8(9)13-6/h4H,1-3H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECZLUPCQZMZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2812013.png)


![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2812018.png)
![N-(1-cyanocyclopentyl)-2-[methyl(1-phenylethyl)amino]acetamide](/img/structure/B2812020.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide](/img/structure/B2812023.png)


![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2812030.png)

![(E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime](/img/structure/B2812032.png)

![[3-Amino-5-(2,4-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2812035.png)